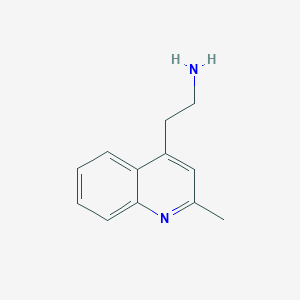

2-(2-Methylquinolin-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(2-methylquinolin-4-yl)ethanamine |

InChI |

InChI=1S/C12H14N2/c1-9-8-10(6-7-13)11-4-2-3-5-12(11)14-9/h2-5,8H,6-7,13H2,1H3 |

InChI Key |

JINGNDHWCOSDPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Methylquinolin 4 Yl Ethan 1 Amine and Its Analogues

Direct Synthesis of 2-(2-Methylquinolin-4-yl)ethan-1-amine

Direct, single-step synthetic routes to this compound are not prominently described in the chemical literature. The structural complexity, requiring the specific placement of both a methyl group at the 2-position and an ethylamine (B1201723) side chain at the 4-position, necessitates a more controlled, stepwise approach. Synthesis almost invariably proceeds through the formation of a stable 2-methylquinoline-4-yl precursor, which is then chemically modified to install the desired side chain.

Precursor Synthesis Strategies for 2-Methylquinolin-4-yl Derivatives

The foundational step in synthesizing the target compound is the construction of the 2-methylquinoline (B7769805) ring system. Classic named reactions in organic chemistry provide robust and versatile methods for creating quinoline-4-carboxylic acids, which are ideal precursors.

Two of the most effective methods for generating the quinoline (B57606) core are the Doebner and Pfitzinger reactions.

Doebner Reaction: The Doebner reaction is a three-component reaction that condenses an aromatic amine (like aniline), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgnih.gov When acetaldehyde (B116499) or a chemical equivalent is used as the aldehyde component with aniline (B41778) and pyruvic acid, the resulting product is 2-methylquinoline-4-carboxylic acid. The mechanism, while not definitively established, is believed to proceed through initial Schiff base formation between the aniline and the aldehyde, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent dehydration and oxidation to form the aromatic quinoline ring. wikipedia.orgyoutube.com

Pfitzinger Reaction: An alternative and powerful method is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net To produce the 2-methylquinoline scaffold, isatin is reacted with a methyl ketone, such as acetone. The reaction begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.orgwikipedia.org This intermediate then condenses with the carbonyl compound (acetone) to form an imine, which tautomerizes to an enamine. wikipedia.orgwikipedia.org An intramolecular cyclization followed by dehydration yields the final 2-methylquinoline-4-carboxylic acid. wikipedia.orgwikipedia.org The Pfitzinger reaction is noted for its efficiency, with some studies reporting yields of up to 80% for 2-methylquinoline-4-carboxylic acid. researchgate.net

| Reaction | Reactants | Key Intermediate | Product | Typical Conditions |

|---|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde (e.g., Acetaldehyde), Pyruvic Acid | Schiff Base/Aniline-Michael Adduct | 2-Methylquinoline-4-carboxylic acid | Reflux in a protic solvent (e.g., ethanol) |

| Pfitzinger Reaction | Isatin, Carbonyl Compound (e.g., Acetone) | Ring-opened Isatin (keto-acid) | 2-Methylquinoline-4-carboxylic acid | Strong base (e.g., KOH) in a protic solvent (e.g., ethanol), reflux |

The primary intermediate generated from the Doebner and Pfitzinger reactions is 2-methylquinoline-4-carboxylic acid . This compound is a versatile precursor for further modifications.

Another crucial intermediate is 4-chloro-2-methylquinoline (B1666326) . This can be synthesized from 4-hydroxy-2-methylquinoline, which itself is a product of the Conrad-Limpach synthesis. The conversion to the chloro-derivative is typically achieved by treatment with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often with heating. chemicalbook.com The 4-chloro position is highly activated towards nucleophilic substitution, making it an excellent starting point for introducing a side chain.

Introduction of the Ethan-1-amine Side Chain

With a suitable precursor in hand, the next phase is the construction of the ethan-1-amine side chain at the 4-position. This is generally accomplished through a sequence of reactions that extend the carbon chain and introduce the amine functionality.

Route A: Via Arndt-Eistert Homologation and Curtius Rearrangement

This classic route begins with the 2-methylquinoline-4-carboxylic acid precursor and extends the carbon chain by one methylene (B1212753) unit.

Arndt-Eistert Homologation : The carboxylic acid is first converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂). This acid chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.orgwikipedia.org In the presence of a silver(I) catalyst (e.g., Ag₂O), this intermediate undergoes a Wolff rearrangement to form a ketene (B1206846). organic-chemistry.orgnrochemistry.com Trapping this reactive ketene with water yields 2-(2-methylquinolin-4-yl)acetic acid , the one-carbon homologated product. organic-chemistry.org

Curtius Rearrangement : The newly formed acetic acid derivative is the starting point for introducing the amine. It is first converted to an acyl azide (B81097). This can be achieved by reacting its corresponding ester with hydrazine (B178648) to form an acyl hydrazide, followed by treatment with nitrous acid, or by reacting the acid chloride with sodium azide. The acyl azide, upon heating, undergoes the Curtius rearrangement, losing nitrogen gas to form a reactive isocyanate intermediate. wikipedia.orgnih.gov This rearrangement proceeds with complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov Finally, hydrolysis of the isocyanate with aqueous acid furnishes the target primary amine, This compound . wikipedia.org

Route B: Via Nitrile Synthesis and Reduction

This alternative pathway uses 4-chloro-2-methylquinoline as the starting precursor.

Nitrile Formation : The chloro group at the 4-position of 2-methylquinoline is susceptible to nucleophilic substitution. Reaction with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like DMSO or DMF, displaces the chloride to yield the intermediate (2-methylquinolin-4-yl)acetonitrile .

Nitrile Reduction : The cyano group of the acetonitrile (B52724) intermediate can be readily reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation. google.com The reaction involves treating the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂), in a solvent like ethanol (B145695) or methanol, often under pressure. iscre28.org This method efficiently converts the nitrile directly to This compound .

| Route | Starting Precursor | Key Intermediate(s) | Key Reactions | Final Product |

|---|---|---|---|---|

| A | 2-Methylquinoline-4-carboxylic acid | 2-(2-Methylquinolin-4-yl)acetyl azide; Isocyanate derivative | Arndt-Eistert Homologation, Curtius Rearrangement | This compound |

| B | 4-Chloro-2-methylquinoline | (2-Methylquinolin-4-yl)acetonitrile | Nucleophilic Cyanation, Catalytic Hydrogenation | This compound |

Amine Alkylation Approaches

Direct alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. However, this approach often suffers from a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the product amine can be more nucleophilic than the starting amine. masterorganicchemistry.com To achieve controlled synthesis of primary amines like this compound, specific strategies must be employed to prevent overalkylation. masterorganicchemistry.commasterorganicchemistry.com

One plausible pathway involves the reaction of a suitable precursor, such as 4-(2-haloethyl)-2-methylquinoline, with an excess of ammonia (B1221849) or a protected ammonia equivalent. The use of a large excess of ammonia can favor the formation of the primary amine by statistical probability. Alternatively, reagents like sodium amide or potassium phthalimide (B116566) (as in the Gabriel synthesis) can provide a single nitrogen atom, effectively preventing multiple alkylations. The Gabriel synthesis, in particular, offers a robust method for the preparation of primary amines by alkylating the phthalimide anion, followed by hydrolysis or hydrazinolysis to release the desired amine.

A key challenge in this approach is the synthesis of the haloethylquinoline precursor. This intermediate can potentially be synthesized from 2-(2-methylquinolin-4-yl)ethan-1-ol via nucleophilic substitution (e.g., using thionyl chloride or a phosphorus halide).

Table 1: Comparison of Amine Alkylation Strategies

| Method | Aminating Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Direct Ammonolysis | Ammonia (large excess) | Simple, uses readily available reagent. | Requires high pressure/temperature; risk of overalkylation remains. |

| Gabriel Synthesis | Potassium Phthalimide | Excellent for primary amines; avoids overalkylation. | Requires an additional deprotection step (hydrolysis or hydrazinolysis). |

| Azide Reduction | Sodium Azide, followed by reduction (e.g., LiAlH₄, H₂/Pd) | High-yielding, clean conversion to the primary amine. | Sodium azide is highly toxic and potentially explosive. |

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for amine synthesis that offers greater control compared to direct alkylation. masterorganicchemistry.com This two-step, often one-pot, process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine or ammonia to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org Common reducing agents for this transformation are selected for their ability to selectively reduce the imine in the presence of the initial carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov

For the synthesis of this compound, a key intermediate would be (2-methylquinolin-4-yl)acetaldehyde. This aldehyde can be reacted with an ammonia source (e.g., ammonium acetate (B1210297), aqueous ammonia) to form the corresponding imine, which is then reduced in situ to the target primary amine.

A related and highly effective strategy is the reduction of a nitrile. The synthesis of (2-methylquinolin-4-yl)acetonitrile serves as a crucial step. This nitrile can be prepared via nucleophilic substitution of a 4-(halomethyl)-2-methylquinoline with a cyanide salt. Subsequent reduction of the nitrile group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) yields the desired primary amine, this compound. This nitrile reduction pathway is often efficient and provides a direct route to the target compound.

Table 2: Common Reducing Agents for Reductive Amination and Nitrile Reduction

| Reaction Type | Reducing Agent | Substrate | Key Features |

|---|---|---|---|

| Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde/Ketone + Amine | Mild, selective for imines over carbonyls, non-toxic byproducts. nih.gov |

| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde/Ketone + Amine | Effective and selective, but generates toxic cyanide waste. masterorganicchemistry.com |

| Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄) | Nitrile | Powerful, high-yielding, but requires anhydrous conditions and careful handling. |

| Nitrile Reduction | Catalytic Hydrogenation (H₂/Catalyst) | Nitrile | Cleaner, avoids stoichiometric metal hydride waste; may require high pressure. |

Other Amination Reactions

Modern synthetic chemistry offers powerful cross-coupling methods for the formation of C-N bonds, which can be applied to heteroaromatic systems like quinoline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for its broad substrate scope and functional group tolerance. wikipedia.orgias.ac.in To synthesize an analogue of the target compound, one could envision coupling a 4-halo-2-methylquinoline with an aminoethyl equivalent. More directly, the reaction can be used to install an amino group onto the quinoline ring itself. For instance, selective amination of 6-bromo-2-chloroquinoline (B23617) has been demonstrated, showcasing the ability to differentiate between halide positions on the quinoline system. nih.gov The use of specialized phosphine (B1218219) ligands (e.g., Johnphos, BrettPhos) is crucial for the efficiency of these couplings. ias.ac.inscienceopen.com

The Chan-Lam coupling offers a complementary, copper-catalyzed approach for forming aryl C-N bonds, typically by coupling an amine with an aryl boronic acid. wikipedia.orgnih.gov This reaction is often noted for its mild conditions, sometimes proceeding at room temperature and open to the air, which presents advantages over the often strictly anaerobic conditions required for palladium catalysis. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the C-N bond. wikipedia.org

Catalytic Systems in the Synthesis of Quinolines and Amines

Catalysis is central to the efficient and selective synthesis of both the quinoline core and the appended amine functionality. Catalysts can be broadly categorized as homogeneous (dissolved in the reaction medium) or heterogeneous (in a separate phase). researchgate.netrsc.org

Homogeneous Catalysis

Homogeneous catalysts, typically organometallic complexes, are prized for their high activity and selectivity under mild reaction conditions.

Palladium Catalysts: As mentioned, palladium complexes are paramount in C-N bond formation via the Buchwald-Hartwig reaction. wikipedia.org Systems based on Pd(OAc)₂ or Pd₂(dba)₃ combined with electron-rich, sterically hindered phosphine ligands are commonly employed for coupling amines with haloquinolines. ias.ac.inscienceopen.com

Copper Catalysts: Copper(II) acetate is a common catalyst for the Chan-Lam coupling of amines with boronic acids. wikipedia.orgorganic-chemistry.org Copper catalysts are also used in other transformations, such as the C-H amination of quinoline N-oxides. nih.gov

Nickel Catalysts: Inexpensive and earth-abundant nickel catalysts have emerged as sustainable alternatives to palladium. researchgate.net For example, a phosphine-free, molecularly defined nickel catalyst has been used for the synthesis of quinolines via a double dehydrogenative coupling reaction under mild, aerobic conditions. researchgate.net

Iridium and Rhodium Catalysts: These metals are often used in C-H activation and functionalization reactions. nih.gov For instance, Rh-catalyzed alkylation of quinolines with alkenes has been reported. nih.gov Iridium complexes have also been reviewed for their role in catalyst-based quinoline synthesis. nih.gov

Table 3: Selected Homogeneous Catalytic Systems

| Catalyst System | Reaction Type | Application Example | Ref |

|---|---|---|---|

| Pd(OAc)₂ / BrettPhos | Buchwald-Hartwig Amination | Coupling anilines with 6,7-dihalo-5,8-quinolinequinone. | scienceopen.com |

| Cu(OAc)₂ / Pyridine (B92270) | Chan-Lam Coupling | N-arylation of amines with aryl boronic acids. | wikipedia.org |

| Defined Ni Complex | Dehydrogenative Coupling | Synthesis of quinoline from 2-aminobenzyl alcohol and 1-phenylethanol. | researchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability.

Zeolite-Based Catalysts: Zeolites, with their well-defined pore structures and acidic sites, can catalyze the synthesis of quinolines. For example, the gas-phase reaction of aniline with C1-C4 alcohols over a ZnCl₂/Ni-USY-acid zeolite catalyst has been shown to produce quinolines, with the yield being positively related to the Lewis acid site content. rsc.org

Metal Nanoparticles: Nanocatalysts are increasingly used in quinoline synthesis due to their high surface area and unique catalytic properties. nih.gov For instance, Fe₃O₄ nanoparticles have been used to catalyze three-component reactions in water to produce quinolone derivatives. nih.gov

Metal-Organic Frameworks (MOFs): MOFs can serve as highly effective heterogeneous catalysts. A copper-based MOF, Cu-CPO-27, has been successfully used for the recyclable, heterogeneous catalytic C-H amination of quinoxalin-2(1H)-ones with molecular oxygen as the oxidant. mdpi.com

Functionalized Carbon Nitride: A metal-free heterogeneous catalyst based on Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been developed for the Friedländer synthesis of quinolines under solvent-free conditions, demonstrating excellent performance and recyclability. nih.gov

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com These principles are increasingly being applied to the synthesis of important heterocyclic scaffolds like quinoline. nih.gov

Key green strategies in quinoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water or ethanol is a primary goal. tandfonline.com Several one-pot syntheses of quinoline derivatives have been successfully developed using water as the solvent. nih.govtandfonline.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes waste and simplifies purification. The Friedländer synthesis has been achieved using nanocatalysts under solvent-free conditions at elevated temperatures. nih.govnih.gov

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of various quinoline derivatives compared to conventional heating. nih.gov

Use of Recyclable Catalysts: Heterogeneous catalysts, such as nanoparticles and functionalized materials, are central to green chemistry as they can be easily recovered and reused, reducing waste and cost. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a product that contains portions of all reactants, are highly atom-economical and efficient. Several MCRs for the synthesis of highly functionalized quinolines have been developed using green catalysts and solvents. tandfonline.com

Table 4: Examples of Green Chemistry Approaches in Quinoline Synthesis

| Green Approach | Catalyst/Conditions | Solvent | Key Advantage | Ref |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Sodium ethoxide | Ethanol | Rapid reaction times (12 min), excellent yields. | tandfonline.com |

| Nanoparticle Catalysis | Russellite [Bi₂WO₆] | Water | Room temperature, short reaction time (10 min). | tandfonline.com |

| Ionic Liquid Catalyst | [dsim]HSO₄ | Water | Recyclable catalyst, good yields. | tandfonline.com |

| Solvent-Free Reaction | g-C₃N₄-SO₃H | None | Metal-free, recyclable catalyst, high efficiency. | nih.gov |

| Multicomponent Reaction | p-Toluene sulfonic acid (p-TSA) | Water | One-pot synthesis, use of green solvent. | tandfonline.com |

Chemical Reactivity and Derivatization Studies of 2 2 Methylquinolin 4 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-(2-Methylquinolin-4-yl)ethan-1-amine is a key site for derivatization, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Formation of Schiff Bases and Imines

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction, which involves the formation of a carbon-nitrogen double bond (azomethine group), is typically carried out in a suitable solvent with or without acid or base catalysis. sapub.orggoogle.com The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ekb.eg

A variety of aromatic aldehydes can be reacted with primary amines to form Schiff bases. sapub.org For instance, the condensation of an amine with a substituted benzaldehyde (B42025) can be achieved by refluxing the reactants in an alcoholic solvent. sapub.org The progress of the reaction can be monitored by thin-layer chromatography.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Reflux in Ethanol (B145695) |

| This compound | Ketone (e.g., Acetone) | Schiff Base (Imine) | Acid or Base Catalysis |

This table illustrates the general reaction for Schiff base formation. Specific experimental data for this compound is not widely available in the cited literature.

Amidation and Acylation Reactions

The primary amine of this compound can be readily acylated to form amides. This is a common transformation in organic synthesis and can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids with a coupling agent. organic-chemistry.orgresearchgate.net

Acylation with acyl chlorides is a vigorous reaction that often proceeds readily at room temperature. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. rsc.org A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the HCl produced. byjus.com

Similarly, acid anhydrides react with primary amines to form amides. This reaction is generally less vigorous than with acyl chlorides. The reaction of an amine with a carboxylic acid to form an amide typically requires a coupling agent to activate the carboxylic acid, or harsh conditions such as high temperatures to drive off the water formed. sapub.org

| Acylating Agent | General Conditions | Product |

| Acyl Chloride (e.g., Benzoyl chloride) | Inert solvent, optional base (e.g., triethylamine) | N-acyl-2-(2-methylquinolin-4-yl)ethan-1-amine |

| Acid Anhydride (B1165640) (e.g., Acetic anhydride) | Neat or in a solvent, optional catalyst | N-acetyl-2-(2-methylquinolin-4-yl)ethan-1-amine |

| Carboxylic Acid (e.g., Acetic acid) | Coupling agent (e.g., DCC) or high temperature | N-acyl-2-(2-methylquinolin-4-yl)ethan-1-amine |

This table presents general conditions for amidation and acylation reactions of primary amines. Specific research on this compound was not found in the provided search results.

Cycloaddition Reactions with Amine Moieties

While the primary amine itself does not directly participate as a 4π or 2π component in typical cycloaddition reactions, it serves as a synthetic handle to generate reactive intermediates that can. For instance, the Schiff bases formed from this compound can act as dienophiles in hetero-Diels-Alder reactions. youtube.com These reactions, often catalyzed by Lewis acids, allow for the construction of six-membered nitrogen-containing heterocyclic rings. nih.gov

Furthermore, the imines derived from this primary amine can be converted into azomethine ylides. Azomethine ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered nitrogen-containing heterocycles like pyrrolidines. ucsb.edusphinxsai.comlibretexts.org

| Reaction Type | Intermediate from Amine | Reactant | Product Type |

| Hetero-Diels-Alder | Imine (Schiff Base) | Diene | Tetrahydropyridine derivative |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Alkene or Alkyne | Pyrrolidine or Pyrroline derivative |

This table outlines potential cycloaddition reactions involving derivatives of the primary amine. Specific examples with this compound are not detailed in the available literature.

Modifications of the Quinoline (B57606) Nucleus

The quinoline ring system of this compound is amenable to substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the quinoline nucleus generally occurs on the benzene (B151609) ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. humanjournals.com In the case of 2-methylquinoline (B7769805), nitration with a mixture of nitric and sulfuric acid has been shown to yield a mixture of nitro-substituted products. For instance, the nitration of 2-chloro-4-methylquinoline, a related derivative, primarily yields the 8-nitro and 6-nitro isomers. ekb.eg Halogenation, such as bromination, of 2-methylquinoline can also occur on the benzene ring, for example at the 8-position. mdpi.com The directing effects of the existing substituents on the quinoline ring will influence the position of the incoming electrophile. humanjournals.com

| Reaction | Reagents | Major Products (based on analogous compounds) |

| Nitration | HNO₃, H₂SO₄ | 5-nitro and 8-nitro derivatives |

| Bromination | Br₂, suitable solvent | 5-bromo and 8-bromo derivatives |

This table is based on the known reactivity of 2-methylquinoline derivatives as specific EAS studies on this compound were not available.

Nucleophilic Aromatic Substitution on Quinoline (e.g., displacement of halogen)

The quinoline ring, particularly the pyridine part, can undergo nucleophilic aromatic substitution (SNA), especially when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-position. thepharmajournal.com The displacement of a halogen, such as chlorine, at the 4-position of the 2-methylquinoline skeleton is a well-documented reaction.

For example, 4-chloro-2-methylquinoline (B1666326) can react with various amines to yield 4-amino-2-methylquinoline derivatives. These reactions are often facilitated by heat and can be catalyzed by acids. The reactivity of the amine nucleophile plays a significant role in the outcome of the reaction.

| Substrate | Nucleophile | Product |

| 4-Chloro-2-methylquinoline | Ammonia (B1221849) | 4-Amino-2-methylquinoline |

| 4-Chloro-2-methylquinoline | Primary/Secondary Amine | 4-(Substituted-amino)-2-methylquinoline |

| 2,4-Dichloro-8-methylquinoline | Hydrazine (B178648) | 4-Hydrazino-2-chloro-8-methylquinoline |

This table presents examples of nucleophilic aromatic substitution on the 4-position of the 2-methylquinoline nucleus, demonstrating the feasibility of displacing a halogen with an amine, a reaction that is conceptually the reverse of forming a halo-quinoline from an amino-quinoline. thepharmajournal.com

Functionalization of the Methyl Group

The methyl group at the 2-position of the quinoline nucleus is activated by the adjacent nitrogen atom, making its protons acidic and susceptible to deprotonation. This facilitates its participation in various condensation reactions, particularly with aldehydes and other electrophiles.

One of the most common transformations of the 2-methyl group is its reaction with aromatic aldehydes to form styrylquinoline derivatives. This reaction, a variation of the Knoevenagel condensation, typically proceeds in the presence of a dehydrating agent like acetic anhydride or a catalyst. The reaction mechanism involves the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the stable styrylquinoline. The reactivity of the aldehyde component is influenced by the nature of its substituents; electron-withdrawing groups on the aldehyde generally enhance its reactivity.

While specific studies on the functionalization of the methyl group in this compound are not extensively documented, the reactivity is expected to be analogous to that of other 2-methylquinoline derivatives. However, the presence of the aminoethyl group at the 4-position may influence the reaction conditions required, potentially necessitating protection of the amine to avoid side reactions.

Table 1: Examples of Condensation Reactions of 2-Methylquinolines with Aldehydes

| 2-Methylquinoline Derivative | Aldehyde | Reaction Conditions | Product | Reference |

| 2-Methylquinoline | Benzaldehyde | Acetic anhydride, 130°C | (E)-2-Styrylquinoline | N/A |

| 2-Methylquinoline | 4-Nitrobenzaldehyde | Acetic anhydride, Acetic acid | (E)-2-(4-Nitrostyryl)quinoline | N/A |

| 2,6-Dimethylquinoline | 4-Chlorobenzaldehyde | Zinc chloride | (E)-2-(4-Chlorostyryl)-6-methylquinoline | N/A |

Formation of Complex Heterocyclic Systems and Hybrid Compounds

The bifunctional nature of this compound, possessing both an activated methyl group and a primary amine, makes it a valuable scaffold for the construction of more complex heterocyclic systems and hybrid molecules. The primary amine of the ethanamine side chain is a key nucleophile for ring-forming reactions.

Integration with Pyrazolines, Pyridines, and Thiazoles

Pyrazolines: The primary amine of this compound can be utilized in the synthesis of pyrazoline rings. A common method for pyrazoline synthesis involves the condensation of a hydrazine derivative with an α,β-unsaturated ketone (a chalcone). In this context, the amino group of the target molecule would first need to be converted into a hydrazine functionality. Alternatively, the amine could react with a suitable precursor that already contains the pyrazoline core or can readily form it. For instance, reaction with a β-diketone or its equivalent could lead to the formation of a pyrazole (B372694) ring after cyclization and dehydration. While direct synthesis of a pyrazoline derivative from this compound is not explicitly detailed in the literature, the general principles of pyrazoline synthesis from primary amines are well-established. nih.govderpharmachemica.com

Pyridines: The synthesis of pyridine rings often involves the condensation of amines with 1,5-dicarbonyl compounds or their equivalents in what is known as the Hantzsch pyridine synthesis or related methodologies. baranlab.org The amino group of this compound can serve as the nitrogen source in such reactions. For example, condensation with a 1,5-dicarbonyl compound, or a precursor that can generate it in situ, would lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine derivative. This would result in a hybrid molecule where a pyridine ring is appended to the quinoline core via the ethyl spacer.

Thiazoles: The formation of a thiazole (B1198619) ring typically involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. To integrate a thiazole ring using this compound, the amino group can be converted into a thioamide. This can be achieved by reacting the amine with an acyl chloride followed by treatment with a thionating agent like Lawesson's reagent, or by direct reaction with a thiocarbamoylating agent. The resulting thioamide can then be cyclized with an α-haloketone to furnish the thiazole ring. This synthetic strategy would yield a quinoline-thiazole hybrid molecule. allresearchjournal.com

Combinatorial Chemistry Approaches for Derivative Libraries

The structural features of this compound make it an attractive scaffold for the generation of chemical libraries using combinatorial chemistry approaches. The presence of two distinct reactive sites, the methyl group and the primary amine, allows for the introduction of diversity at multiple points in the molecule.

A combinatorial library could be designed by reacting the primary amine with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes (to form imines, which can be further reduced to secondary amines), or isocyanates (to form ureas). Simultaneously or sequentially, the methyl group could be functionalized through condensation with a library of different aldehydes.

Solid-phase synthesis could be a particularly effective strategy for constructing such a library. The quinoline scaffold could be attached to a solid support, allowing for the use of excess reagents to drive reactions to completion and simplifying the purification of intermediates. By systematically varying the building blocks used to derivatize the amino and methyl groups, a large and diverse library of compounds can be rapidly synthesized and screened for desired biological activities. While specific combinatorial libraries based on this compound have not been extensively reported, the principles of combinatorial chemistry are readily applicable to this versatile scaffold. researchgate.net

Table 2: Potential Reactions for Combinatorial Library Synthesis

| Reactive Site | Reagent Class | Resulting Functional Group |

| Primary Amine | Carboxylic Acids | Amide |

| Aldehydes/Ketones | Imine (reducible to secondary amine) | |

| Isocyanates | Urea | |

| Sulfonyl Chlorides | Sulfonamide | |

| Methyl Group | Aromatic Aldehydes | Styryl |

| α,β-Unsaturated Ketones | Dienyl |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-(2-Methylquinolin-4-yl)ethan-1-amine, the spectrum is expected to show signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the methyl group, and the two methylene (B1212753) groups of the ethanamine side chain. uncw.edu

The aromatic region (typically δ 7.0-9.0 ppm) would display a set of signals for the five protons on the quinoline core. oregonstate.edu The proton at position 3 (H-3) is expected to appear as a singlet, being isolated from other protons. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) would present as a more complex series of doublets and triplets, characteristic of a substituted benzene (B151609) ring. The methyl group attached to C-2 would resonate as a sharp singlet in the upfield region (around δ 2.5-2.7 ppm).

The ethanamine side chain protons would appear as two distinct triplets. The methylene group adjacent to the aromatic ring (-CH₂-Ar) would be deshielded and is expected around δ 3.0-3.3 ppm, while the methylene group attached to the amine (-CH₂-NH₂) would likely appear slightly more upfield, around δ 2.8-3.1 ppm. The amine protons (-NH₂) typically present as a broad singlet, and their chemical shift can be variable (δ 1-5 ppm) depending on solvent and concentration. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | ~7.2 | Singlet (s) |

| H-5 | ~8.1 | Doublet (d) |

| H-6 | ~7.6 | Triplet (t) |

| H-7 | ~7.8 | Triplet (t) |

| H-8 | ~8.0 | Doublet (d) |

| 2-CH₃ | ~2.6 | Singlet (s) |

| Ar-CH₂- | ~3.2 | Triplet (t) |

| -CH₂-NH₂ | ~3.0 | Triplet (t) |

| -NH₂ | 1-5 (variable) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to display 12 distinct signals, corresponding to the 12 unique carbon atoms in its structure.

The nine carbons of the quinoline ring system would resonate in the downfield aromatic region (δ 115-160 ppm). oregonstate.edu The quaternary carbons (C-2, C-4, C-4a, C-8a) are typically weaker in intensity. The carbon of the methyl group (2-CH₃) would appear at the most upfield position (around δ 20-25 ppm). The two methylene carbons of the ethanamine side chain would be found in the aliphatic region, with the carbon adjacent to the ring (Ar-CH₂) expected around δ 35-40 ppm and the carbon bonded to the nitrogen (-CH₂-N) around δ 40-45 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 |

| C-3 | ~120 |

| C-4 | ~145 |

| C-4a | ~148 |

| C-5 | ~129 |

| C-6 | ~125 |

| C-7 | ~128 |

| C-8 | ~123 |

| C-8a | ~127 |

| 2-CH₃ | ~23 |

| Ar-CH₂- | ~37 |

| -CH₂-NH₂ | ~42 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, a key COSY correlation would be observed between the two methylene groups of the ethanamine side chain, confirming their adjacent positions. Cross-peaks would also be seen between the coupled aromatic protons (H-5/H-6, H-6/H-7, H-7/H-8), aiding in their specific assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton-carbon pairs. sdsu.edu This technique would definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR). For example, the singlet at ~2.6 ppm would show a cross-peak to the carbon signal at ~23 ppm, confirming the assignment of the 2-CH₃ group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule. youtube.com Key HMBC correlations would establish the link between the ethanamine side chain and the quinoline core. For instance, the protons of the Ar-CH₂ group (~3.2 ppm) are expected to show correlations to the quinoline carbons C-3, C-4, and C-4a. youtube.com Similarly, the methyl protons (~2.6 ppm) would show correlations to C-2 and C-3, confirming the position of the methyl group. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The resulting pattern is a characteristic fingerprint of the molecule. chemguide.co.uk For this compound (Molecular Weight: 186.25 g/mol ), the molecular ion peak would be observed at m/z = 186.

A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond between the two methylene groups of the side chain (β-cleavage relative to the ring). This is a benzylic-type cleavage, which results in the formation of a stable, resonance-stabilized quinolin-4-ylmethyl cation. libretexts.orglibretexts.org

[M - CH₂NH₂]⁺: Loss of the aminomethyl radical (•CH₂NH₂) would lead to a prominent peak at m/z 156. This fragment, the 2-methylquinolin-4-ylmethyl cation, is expected to be the base peak or one of the most abundant ions due to its stability. libretexts.org

Another characteristic fragmentation for primary amines is the α-cleavage, the breaking of the bond adjacent to the nitrogen atom. libretexts.org

[M - H]⁺: Loss of a hydrogen atom from the amine group would result in an ion at m/z 185.

A fragment at m/z 30, corresponding to [CH₂=NH₂]⁺, is also a characteristic ion for primary ethylamines.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 186 | [C₁₂H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [C₁₁H₁₀N]⁺ | Benzylic cleavage, loss of •CH₂NH₂. Likely base peak. |

| 143 | [C₁₀H₉N]⁺˙ | Loss of the entire ethylamine (B1201723) side chain. |

| 30 | [CH₄N]⁺ | α-cleavage, [CH₂=NH₂]⁺ fragment. |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule and its fragments. nih.gov For this compound, the theoretical exact mass of the neutral molecule (C₁₂H₁₄N₂) is 186.1157. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed.

Calculated m/z for [C₁₂H₁₅N₂]⁺ ([M+H]⁺): 187.1230

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the compound, distinguishing it from any other isomers or compounds with the same nominal mass. researchgate.net This technique is crucial for verifying the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to display a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. As a primary amine, the most diagnostic feature would be the N-H stretching vibrations. wpmucdn.comspectroscopyonline.com Primary amines typically exhibit two distinct N-H stretching peaks in the region of 3500-3200 cm⁻¹. wpmucdn.com The presence of the quinoline ring, an aromatic system, would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ region. The aliphatic ethyl linker and the methyl group would show characteristic C-H stretching vibrations just below 3000 cm⁻¹. wpmucdn.com

A detailed analysis of the spectrum would also reveal bending vibrations. The NH₂ scissoring peak is expected to appear in the range of 1650 to 1580 cm⁻¹. spectroscopyonline.com C-H bending vibrations for the methyl and methylene groups would be observed in the fingerprint region, typically around 1470-1370 cm⁻¹. The out-of-plane C-H bending of the aromatic quinoline ring would produce signals in the 900-675 cm⁻¹ range, which can provide information about the substitution pattern of the ring.

Based on established spectroscopic data for similar functional groups, the predicted characteristic IR absorption bands for this compound are summarized in the table below. wpmucdn.comspectroscopyonline.comspectroscopyonline.commasterorganicchemistry.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3500 - 3200 (two bands) |

| C-H Stretch | Aromatic (Quinoline) | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2960 - 2850 |

| C=C and C=N Stretch | Aromatic (Quinoline) | 1650 - 1450 |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 |

| C-H Bend | Aliphatic (CH₃, CH₂) | 1470 - 1370 |

| C-N Stretch | Amine | 1250 - 1020 |

| C-H Out-of-Plane Bend | Aromatic (Quinoline) | 900 - 675 |

This table is generated based on typical vibrational frequencies for the respective functional groups and does not represent experimentally measured data for this compound.

X-ray Crystallographic Analysis of Crystalline Forms and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related quinoline derivatives demonstrates the power of this technique in elucidating detailed structural information. mdpi.comhelsinki.fi Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and steric properties.

The crystallographic analysis of a crystalline form or a derivative of this compound would involve growing a single crystal of high quality. This crystal would then be subjected to X-ray diffraction, where the pattern of scattered X-rays is collected and analyzed to build a model of the electron density, and from that, the atomic positions. helsinki.fi

For quinoline derivatives, X-ray crystallography has been used to confirm molecular structures, study intermolecular interactions such as hydrogen bonding, and analyze crystal packing. mdpi.comhelsinki.fi For instance, in the crystal structure of a derivative, one would expect to observe the planar quinoline ring system and the conformation of the ethanamine side chain. Hydrogen bonding involving the primary amine group would likely play a significant role in the crystal packing. helsinki.fi

To illustrate the type of data obtained from such an analysis, the table below presents crystallographic data for a related quinoline derivative, Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com

Table 2: Example Crystallographic Data for a Quinoline Derivative (Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5401(7) |

| b (Å) | 11.8332(8) |

| c (Å) | 11.858(1) |

| α (°) | 90 |

| β (°) | 109.436(8) |

| γ (°) | 90 |

| Volume (ų) | 1262.3(2) |

| Z | 4 |

This data is for a related quinoline derivative and serves as an example of the information obtained from an X-ray crystallographic analysis.

Computational and Theoretical Studies of 2 2 Methylquinolin 4 Yl Ethan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict a variety of molecular properties with high accuracy. For quinoline (B57606) derivatives, DFT calculations are typically performed using software like Gaussian, often employing basis sets such as B3LYP/6–31G'(d,p) to ensure reliable geometry optimization and electronic property analysis. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the minimum energy conformation, which corresponds to the most stable arrangement of atoms. For a flexible molecule like 2-(2-Methylquinolin-4-yl)ethan-1-amine, which has a rotatable ethanamine side chain, conformational analysis is crucial. This involves identifying various low-energy conformers and determining the global minimum energy structure, which is essential for all subsequent calculations and for understanding how the molecule might interact with biological targets.

Once the geometry is optimized, DFT is used to analyze the electronic properties of the molecule. These parameters help in understanding the molecule's reactivity and stability. nih.gov A study on 4-amino-2-methylquinoline, a compound with a related core structure, utilized DFT to perform a complete vibrational assignment and analyze its fundamental modes. nih.gov

Key parameters calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.

Electronegativity (χ): This measures the power of a molecule to attract electrons. It is calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): This is the negative of electronegativity and describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, chemical hardness indicates the resistance of a molecule to change its electron configuration. Harder molecules have a larger energy gap.

Table 1: Representative Electronic Properties Calculated via DFT for Quinoline Derivatives Note: This table is illustrative, based on typical findings for quinoline derivatives, as specific data for this compound is not available.

| Parameter | Typical Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap (eV) | Correlates with chemical stability and reactivity |

| Electronegativity (χ) | Describes electron-attracting tendency |

| Chemical Hardness (η) | Measures resistance to charge transfer |

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values are often correlated with experimental data to validate the molecular structure. For instance, studies on methylated quinoline derivatives have successfully used NMR to confirm the sites of methylation. mdpi.com

Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a compound. This involves calculating the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. This provides insight into the electronic transitions occurring within the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. researchgate.net

In a typical molecular docking study involving a quinoline derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, in this case, this compound, is prepared by optimizing its geometry and assigning appropriate charges. Docking software (e.g., AutoDock Vina) then places the ligand into the protein's active site in various conformations and scores them based on binding affinity (often expressed in kcal/mol). nih.gov Studies on various quinoline derivatives have used docking to predict their binding affinity against targets like HIV reverse transcriptase and cancer-related proteins. nih.govresearchgate.net The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Molecular docking helps identify the most probable binding site of a ligand on a protein. The docking score, or binding energy, quantifies the stability of the ligand within this pocket. A lower binding energy generally indicates a more stable and favorable interaction. For example, in a study of quinoline derivatives as potential HIV inhibitors, compound 4 exhibited the highest docking score of –10.675, suggesting a high affinity for the reverse transcriptase protein. nih.gov Analysis of the docked pose reveals which amino acid residues in the binding site are crucial for anchoring the ligand. Molecular dynamics simulations can further refine these findings by simulating the movement of the protein and ligand over time, providing a more dynamic picture of the complex's stability.

Table 2: Common Protein Targets for Quinoline Derivatives in Docking Studies Note: This table lists examples of protein targets used in studies of various quinoline-based compounds.

| Protein Target | Therapeutic Area | Reference |

|---|---|---|

| HIV Reverse Transcriptase | Antiviral (HIV) | nih.gov |

| BCR-ABL1 Tyrosine Kinase | Anticancer (Leukemia) | mdpi.com |

| CB1a Protein | Antitumor | nih.gov |

| Hepatitis B Virus Core Protein | Antiviral (HBV) | mdpi.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model is then used as a 3D query to screen large databases of chemical compounds (virtual screening) to find novel, structurally diverse molecules that are likely to be active. nih.govresearchgate.netbohrium.comnih.gov

While numerous pharmacophore models have been developed for various classes of quinoline derivatives targeting different diseases, no published studies have specifically derived or utilized a pharmacophore model based on this compound or used it for virtual screening campaigns. Research in this area tends to focus on quinoline cores with different substitution patterns relevant to the specific biological activity being investigated. jneonatalsurg.comresearchgate.netresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.com By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds. wisdomlib.orgresearchgate.net

The scientific literature contains a multitude of QSAR studies performed on diverse libraries of quinoline derivatives to understand how structural modifications influence their biological effects, such as anticancer, antitubercular, or antimalarial activities. dovepress.commdpi.comnih.govnih.gov These studies have successfully identified key molecular descriptors—such as electronic, steric, and lipophilic properties—that govern the activity of certain quinoline-based compounds. nih.govrsc.orgturkjps.org However, a dedicated QSAR model or study specifically for a series of analogs of this compound has not been reported in the reviewed literature.

Investigations into Molecular and Cellular Interaction Mechanisms

Exploration of Antimicrobial Action Modes (e.g., against bacterial and fungal strains)

The quinoline (B57606) nucleus is a foundational structure in the development of antimicrobial agents, with various derivatives exhibiting potent activity against a spectrum of pathogens. researchgate.netbiointerfaceresearch.comnih.gov The mechanisms underlying this activity are diverse and depend on the specific substitutions on the quinoline core.

A common mechanism for antimicrobial compounds involves the direct disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. However, investigations into quinoline derivatives structurally similar to 2-(2-Methylquinolin-4-yl)ethan-1-amine, such as substituted ethyl 2-(quinolin-4-yl)propanoates, have shown no evidence of membrane damage in BacLight fixed time-point assays. mdpi.com This negative finding suggests that for this class of quinoline compounds, the primary mode of antimicrobial action is not through direct physical disruption of the cell membrane. mdpi.com Instead, it points toward an intracellular target, distinguishing their action from that of agents like certain antimicrobial peptides or detergents that function by causing catastrophic membrane rupture. nih.gov

With evidence suggesting an intracellular site of action, the inhibition of essential metabolic pathways is a probable mechanism for the antimicrobial effects of these quinoline derivatives. mdpi.com The carboxamide scaffold, which is related to the amine structure, is known to have antibacterial properties by interfering with crucial biological systems. mdpi.com In bacteria, key metabolic processes such as cellular respiration and the maintenance of redox balance via nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) are potential targets. mdpi.com For instance, some antimicrobial compounds are known to inhibit cellular respiration, leading to ATP depletion and a reduction in the NADH/NAD+ ratio. nih.gov While the specific intracellular target for this compound is not definitively identified in the literature, the inhibition of vital enzymes within metabolic or biosynthetic pathways remains a leading hypothesis for its antimicrobial activity.

Molecular Targets in Cancer Biology Research

In oncology research, the quinoline scaffold is recognized as a "privileged scaffold" due to its presence in numerous compounds that inhibit key targets in cancer progression. nih.govresearchgate.net Derivatives have been developed to target cell division machinery and critical signaling pathways that are often dysregulated in cancer cells.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division, making them a key target for anticancer drugs. nih.gov A series of quinoline derivatives has been designed and synthesized as novel tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.netrsc.org

One particularly potent derivative, compound 4c (as designated in the source study), successfully inhibits tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. nih.govrsc.org This inhibition of microtubule assembly disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. nih.govrsc.org In MDA-MB-231 breast cancer cells, treatment with this compound caused the cell population in the G2/M phase to increase from 10.42% to 22.84%. rsc.org This mitotic arrest ultimately triggers apoptosis (programmed cell death). nih.gov Molecular docking studies confirm that these quinoline derivatives interact effectively with crucial amino acids in the colchicine binding pocket of tubulin. nih.gov

| Compound | Target | Mechanism | IC₅₀ Value |

|---|---|---|---|

| Quinoline Derivative (4c) | Tubulin | Inhibition of Polymerization (Colchicine Site) | 17 ± 0.3 μM |

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one (3c) | Tubulin | Inhibition of Polymerization (Colchicine Site) | 5.9 μM (A549 cells) |

DNA topoisomerases are enzymes that resolve topological stress in DNA during replication and transcription, making them vital for rapidly proliferating cancer cells. mdpi.comwikipedia.org Certain quinoline derivatives, specifically those with a fused pyrazole (B372694) ring system (pyrazolo[4,3-f]quinolines), have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). mdpi.comnih.gov

These compounds act as "topoisomerase poisons." They stabilize the transient complex formed between the topoisomerase enzyme and DNA, which prevents the enzyme from re-ligating the DNA strand breaks it creates. wikipedia.org These stalled complexes are converted into permanent, lethal double-strand DNA breaks, triggering apoptosis. wikipedia.org Research on pyrazolo[4,3-f]quinoline derivatives demonstrated significant inhibitory activity. For example, compound 2E (as designated in the source study) was highly active against Topo IIα, inhibiting 88.3% of the enzyme's catalytic activity, a level comparable to the established anticancer drug etoposide (B1684455) (89.6% inhibition). mdpi.com

| Compound Class | Target Enzyme | % Inhibition (at 100 µM) | Reference Drug | % Inhibition of Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-f]quinoline (2E) | Topoisomerase IIα | 88.3% | Etoposide | 89.6% |

| Acridine-Thiosemicarbazone (DL-08) | Topoisomerase IIα | 79% | Amsacrine | Not specified |

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in a wide range of human cancers. nih.govnih.gov The quinoline structure is a key feature in several potent dual inhibitors of PI3K and mTOR. researchgate.netresearchgate.net Targeting both PI3K and mTOR simultaneously is a powerful therapeutic strategy, as it can prevent the compensatory feedback activation of PI3K that often occurs when only mTOR is inhibited, thus overcoming a common mechanism of drug resistance. nih.govcancer.gov

Several classes of quinoline derivatives have demonstrated potent dual inhibitory activity. Dactolisib, an imidazo[4,5-c]quinoline derivative, is a widely studied PI3K/mTOR inhibitor. nih.gov Other research has identified 3-amidoquinoline derivatives and 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) as powerful inhibitors. nih.govresearchgate.net PQQ was found to be a potent mTOR inhibitor with an IC₅₀ value of 64 nM and effectively disrupts the entire PI3K-Akt-mTOR signaling cascade. nih.gov Another potent dual pan-PI3K/mTOR inhibitor demonstrated IC₅₀ values of 3.4 nM for PI3Kα and 4.7 nM for mTOR. medchemexpress.com This dual inhibition effectively blocks downstream signaling, suppresses cancer cell proliferation, and induces apoptosis. nih.govnih.gov

| Compound/Class | Target | IC₅₀ Value |

|---|---|---|

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 64 nM |

| PI3K/mTOR Inhibitor-2 | PI3Kα | 3.4 nM |

| mTOR | 4.7 nM | |

| Dactolisib (Imidazo[4,5-c]quinoline) | PI3K/mTOR | Low nanomolar range |

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

Research into quinoline derivatives has demonstrated their capacity to induce programmed cell death (apoptosis) and modulate the cell cycle in various cancer cell lines. While direct studies on this compound are not extensively detailed in the available literature, the broader family of quinoline compounds shows significant activity in these areas.

For instance, a novel series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and cause DNA/RNA damage in cancer cells. mdpi.com In studies on the CCRF-CEM leukemia cell line, treatment with these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com This indicates an interruption of the normal cell division process, a key strategy in cancer therapy.

Similarly, other complex quinoline structures, such as 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), have been shown to arrest cells at the S and G2/M phases. nih.gov This compound activates the mitochondria-mediated apoptosis pathway, evidenced by an increase in the Bax:Bcl-2 ratio and the activation of caspases. nih.gov The Bcl-2 family of proteins are critical regulators of apoptosis, with Bax being pro-apoptotic and Bcl-2 being anti-apoptotic. mdpi.com An increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-led apoptosis. mdpi.com

Another related compound, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ), was also found to induce cytotoxicity in leukemic cell lines by activating apoptosis, leading to an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. researchgate.net Studies on quinoline-2-one derivatives have also highlighted their ability to induce apoptosis through the activation of caspases and Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com

These findings collectively suggest that the quinoline scaffold, central to this compound, is a promising pharmacophore for developing agents that can control cancer cell proliferation by inducing apoptosis and modulating the cell cycle.

Table 1: Effects of Quinoline Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Apoptotic Mechanism |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Accumulation in G0/G1 phase mdpi.com | Induction of apoptosis, DNA/RNA damage mdpi.com |

| 4-butylaminopyrimido[4',5':4,5] thieno(2,3-b)quinoline (BPTQ) | Leukemia cells | Arrest at S and G2/M phase nih.gov | Increased Bax:Bcl-2 ratio, caspase activation nih.gov |

| 8-methoxy pyrimido[4',5':4,5] thieno(2,3-b)quinoline-4(3H)-one (MPTQ) | Leukemic cell lines | Increase in sub-G1 population researchgate.net | Activation of apoptosis researchgate.net |

Disruption of Cell Migration and Angiogenesis in Cellular Assays

The processes of cell migration and angiogenesis (the formation of new blood vessels) are critical for tumor growth and metastasis. nih.govbiorxiv.org The potential for quinoline-based compounds to interfere with these processes is an active area of research. While specific data on this compound is limited, related studies provide insight into the anti-angiogenic and anti-migratory potential of the quinoline chemical family.

Angiogenesis is a complex process involving extensive remodeling of the extracellular matrix (ECM). nih.gov One study identified lysyl oxidase-like protein-2 (LOXL2) as a key enzyme in organizing the endothelial basal lamina, which is crucial for angiogenesis. nih.gov The disruption of such key components by small molecules can inhibit the formation of new vessels. Research on various compounds has shown that depletion of proteins essential for endothelial cell function can down-regulate cell migration and proliferation. nih.gov For example, the depletion of the β4 integrin subunit in endothelial cells leads to a significant reduction in cell migration. biorxiv.org

While direct evidence for this compound is not available, the general principle of targeting key proteins involved in cell migration and angiogenesis with small molecule inhibitors is well-established. nih.gov The structural features of quinoline derivatives could allow them to interact with biological targets that regulate these critical cellular functions, representing a potential avenue for future investigation.

Interaction with Enzyme Systems (e.g., Adenosine Triphosphate Synthase)

ATP synthase, a crucial enzyme in cellular energy metabolism, has been identified as a target for certain quinoline-based compounds. nih.govnih.gov Bedaquiline, a diarylquinoline, is known to inhibit the ATP synthase of Mycobacterium tuberculosis. This has inspired research into other quinoline derivatives as potential inhibitors of this enzyme in other pathogens.

Studies have investigated quinoline compounds for their ability to inhibit ATP synthase in drug-resistant Pseudomonas aeruginosa. nih.gov It was demonstrated that certain quinoline derivatives likely bind to the c-ring of the ATP synthase, near the proton (H+) binding site, similar to the mechanism of bedaquiline. nih.gov This interaction disrupts the enzyme's function, leading to bacterial cell death. Mutagenesis studies confirmed that mutations in the H+ binding site of the P. aeruginosa ATP synthase altered the inhibitory activity of the tested quinoline compounds. nih.gov

These findings suggest that the quinoline scaffold can be adapted to target the ATP synthase enzyme. The specific structural features of this compound would determine its potential to interact with this or other enzyme systems.

Biomolecular Recognition and Interaction Studies (e.g., DNA Cleavage)

The interaction of small molecules with DNA is a fundamental aspect of many therapeutic strategies, particularly in cancer treatment. Some metal complexes incorporating organic ligands are capable of mediating DNA cleavage. wilkes.edu This process can occur through the generation of reactive oxygen species that abstract hydrogen from the deoxyribose backbone, leading to strand scission. wilkes.edu

While there is no specific literature detailing the DNA cleavage activity of this compound itself, the broader class of quinoline compounds has been studied for its ability to interact with DNA. For example, certain tetracyclic-condensed quinoline compounds have been identified as DNA intercalators. nih.gov Intercalation, where a molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, ultimately leading to cell death.

The ability to cleave DNA is a significant biological action. The mechanism often involves the formation of single-strand breaks (ssb's) and double-strand breaks (dsb's). wilkes.edu Kinetically, the formation of these breaks can be measured to understand the efficiency of the cleaving agent. wilkes.edu The planar aromatic structure of the quinoline ring is conducive to intercalation, and the side chains can provide additional binding interactions or carry reactive moieties, suggesting a potential, though unconfirmed, role for derivatives like this compound in DNA interaction.

Modulation of Specific Receptors or Transporters (e.g., Glutamate (B1630785) Transporter Allosteric Modulation)

Glutamate transporters, also known as excitatory amino acid transporters (EAATs), are critical for regulating glutamate levels in the central nervous system (CNS). nih.gov Dysregulation of these transporters is implicated in various neurological disorders. Positive allosteric modulators (PAMs) are compounds that bind to a site on the transporter distinct from the main binding site, enhancing its function.

Research has identified quinoline-based structures as scaffolds for developing EAAT2 PAMs. nih.gov While these studies did not specifically test this compound, they provide structure-activity relationships (SAR) for a series of analogues. nih.govacs.org This work has led to the identification of several selective EAAT2 PAMs. nih.govacs.org The development of such compounds is considered a promising therapeutic strategy for conditions associated with glutamate excitotoxicity. nih.gov These studies demonstrate that the quinoline core can be chemically modified to create molecules that selectively modulate the activity of important CNS transporters.

Antiradical and Antioxidant Activity Mechanisms

Quinoline derivatives have been investigated for their potential as antioxidants. researchgate.netlp.edu.ua Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antiradical and antioxidant properties of various 4-thioquinoline derivatives have been evaluated. researchgate.netlpnu.ua

Studies on certain 4-thioquinoline derivatives showed moderate antiradical action. researchgate.netlpnu.ua The antioxidant activity is often influenced by the specific substituents on the quinoline ring. For instance, some 7-chloro-4-thioquinoline derivatives with propanoic acid residues demonstrated promising antioxidant effects. researchgate.netlpnu.ua In another study, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed significant antioxidant activity, measured by their ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. mdpi.com

The mechanism of antioxidant activity for quinoline compounds can involve various processes, including hydrogen atom transfer or electron donation to neutralize free radicals. The presence of specific functional groups on the quinoline structure of this compound, such as the amine group, could potentially contribute to its antioxidant capacity, though this requires specific experimental validation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) |

| 8-methoxy pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) |

| Bedaquiline |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Ethan-1-amine Moiety and its Impact on Interactions

The aminoalkyl side chain at the 4-position of the quinoline (B57606) ring is a critical determinant of biological activity and pharmacokinetic properties. For 4-aminoquinolines, the nature of this side chain profoundly influences interactions with biological targets.

Chain Length and Branching: The length of the alkyl chain connecting the quinoline core to the terminal amine group is a key factor. In many biologically active 4-aminoquinolines, a chain of two to five carbon atoms between the nitrogen atoms is considered optimal for activity. pharmacy180.com Altering the length of the ethan-1-amine moiety in 2-(2-Methylquinolin-4-yl)ethan-1-amine would likely have a significant impact on its activity. A shorter or longer chain could lead to a suboptimal orientation of the terminal amino group in the binding pocket of a target protein, thereby reducing efficacy.

Substitution on the Amino Group: The degree of substitution on the terminal nitrogen atom (primary, secondary, or tertiary) also plays a crucial role. While this compound possesses a primary amine, substitution with one or two alkyl groups would alter its basicity, lipophilicity, and hydrogen bonding capacity. In many 4-aminoquinoline (B48711) antimalarials, a terminal tertiary amine is important for activity. pharmacy180.com The substitution of a hydroxyl group on one of the ethyl groups of a tertiary amine has been shown to reduce toxicity in some 4-aminoquinolines. pharmacy180.com

The following table illustrates the hypothetical impact of modifications to the ethan-1-amine side chain on biological activity, based on general SAR principles for 4-aminoquinolines.

| Modification | Structure | Anticipated Impact on Biological Activity |

| Shortening the alkyl chain | 2-(2-Methylquinolin-4-yl)methanamine | Likely decrease in activity due to suboptimal spacing of the amino group. |

| Lengthening the alkyl chain | 3-(2-Methylquinolin-4-yl)propan-1-amine | Potential for altered activity; may be more or less active depending on the specific biological target. |

| N-methylation | N-Methyl-2-(2-methylquinolin-4-yl)ethan-1-amine | May increase lipophilicity and alter binding affinity; potential for increased or decreased activity. |

| N,N-dimethylation | N,N-Dimethyl-2-(2-methylquinolin-4-yl)ethan-1-amine | Likely to increase basicity and may enhance activity, particularly in antimalarial contexts. |

This table is illustrative and based on established SAR trends for the 4-aminoquinoline class, as direct experimental data for derivatives of this compound is not available.

Influence of Substituent Groups on the Quinoline Ring on Molecular Mechanisms

Substituents on the quinoline ring system are fundamental in modulating the electronic properties, metabolic stability, and target interaction of the molecule.

The 2-Methyl Group: The presence of a methyl group at the C-2 position of the quinoline ring in this compound can influence its biological profile in several ways. Sterically, the methyl group can affect the conformation of the adjacent ethan-1-amine side chain, potentially favoring a specific orientation for target binding. Electronically, the methyl group is weakly electron-donating, which can subtly influence the basicity of the quinoline nitrogen. In some contexts, a methyl group at the 3-position has been shown to reduce antimalarial activity, while a methyl group at the 8-position can abolish it. pharmacy180.com The impact of the 2-methyl group would be target-dependent.

Substituents at Other Positions: The SAR of 4-aminoquinolines is well-documented, particularly concerning substituents at other positions of the quinoline nucleus. For antimalarial activity, a 7-chloro group is often considered optimal. pharmacy180.com Electron-withdrawing groups at the 7-position can lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen. nih.gov This modulation of basicity is crucial for the accumulation of the drug in the acidic food vacuole of the malaria parasite.

The following table summarizes the anticipated effects of various substituents on the quinoline ring of a 4-aminoquinoline core, which can be extrapolated to this compound.

| Substituent and Position | Example Structure | Anticipated Impact on Biological Activity |

| 7-Chloro | 2-(7-Chloro-2-methylquinolin-4-yl)ethan-1-amine | Likely enhancement of antimalarial activity by modulating pKa and enhancing accumulation in the parasite's food vacuole. nih.gov |

| 7-Methoxy | 2-(7-Methoxy-2-methylquinolin-4-yl)ethan-1-amine | May alter electronic properties and metabolic stability; impact on activity is target-dependent. |

| 7-Trifluoromethyl | 2-(7-Trifluoromethyl-2-methylquinolin-4-yl)ethan-1-amine | Strong electron-withdrawing group, would significantly lower pKa and likely alter activity profile. nih.gov |

| 6-Nitro | 2-(2-Methyl-6-nitroquinolin-4-yl)ethan-1-amine | Strong electron-withdrawing group, expected to significantly impact electronic properties and biological activity. |

This table is illustrative and based on established SAR trends for the 4-aminoquinoline class, as direct experimental data for derivatives of this compound is not available.

Conformational Effects on Binding Affinity and Selectivity

The conformational flexibility of the ethan-1-amine side chain is a critical factor in determining the binding affinity and selectivity of this compound for its biological targets. The ability of the side chain to adopt a specific low-energy conformation that is complementary to the binding site is essential for potent activity.